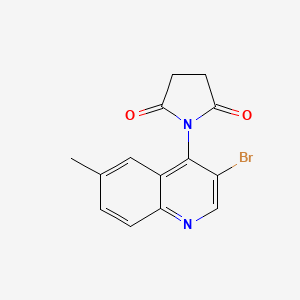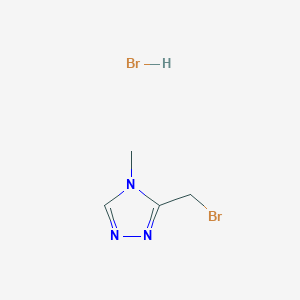
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Übersicht
Beschreibung
The compound “1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine” is likely an organic compound containing a bromine and fluorine atom on the phenyl ring and a trifluoroethylamine group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a bromine atom, a fluorine atom, and a 2,2,2-trifluoroethylamine group . The exact structure would need to be confirmed by techniques such as NMR, MS, FT-IR, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the bromine and fluorine atoms on the phenyl ring and the trifluoroethylamine group . These groups could potentially participate in various chemical reactions, but the exact reactions would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms and the trifluoroethylamine group . For example, the compound would likely have a relatively high molecular weight due to the presence of the bromine atom . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Fluoroalkylation
- Fluoroalkylation techniques have been significantly advanced to introduce fluorinated groups into target molecules, enhancing their physical, chemical, and biological properties. The development of practical and environmentally friendly methods for fluoroalkylation, including trifluoromethylation and trifluoroethylation, in aqueous media highlights the growing interest in incorporating fluorinated groups for various applications, from pharmaceuticals to agrochemicals (Song et al., 2018).
Fluorine Chemistry in Drug Discovery
- The incorporation of fluorine atoms into organic compounds can drastically alter their biological activity, pharmacokinetics, and metabolic stability. The strategic use of fluorine in drug molecules, including the use of trifluoroethylamine groups as bioisosteric replacements, has been explored for novel drug discovery. This approach aims to enhance drug properties, such as binding affinity, selectivity, and oral bioavailability, demonstrating the critical role of fluorinated compounds in medicinal chemistry (Richardson, 2021).
Environmental and Toxicological Considerations
- The environmental persistence and potential toxicological impact of fluorinated compounds, including polyfluoroalkyl chemicals, have been subjects of research. These studies aim to understand the environmental fate, degradation pathways, and biological effects of fluorinated substances to ensure their safe use and manage their environmental impact (Liu & Mejia Avendaño, 2013).
Implications for Material Science
- Fluorinated compounds have found applications in material science, particularly in the development of fluoropolymers. Due to their exceptional thermal, chemical, and physical stability, fluoropolymers are utilized in a wide range of applications, from coatings to electronic devices. The unique properties of these materials, derived from their fluorinated components, underscore the importance of fluorine chemistry in advancing material science technologies (Henry et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDAOYHEAHURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
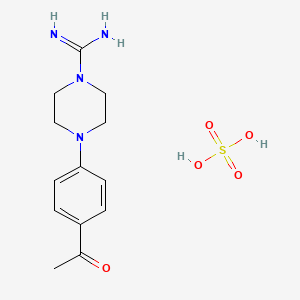


![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)

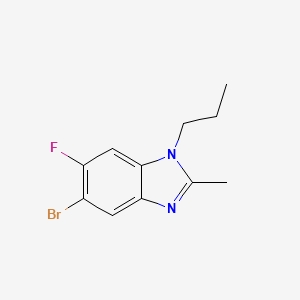
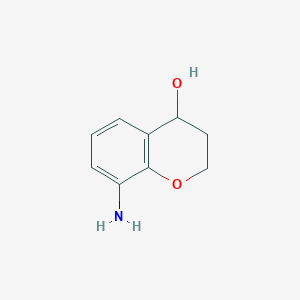
![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)


